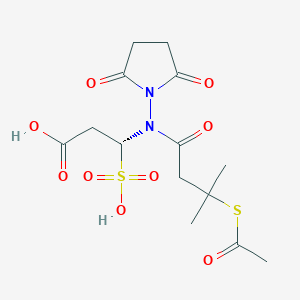
Satmbba
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Satmbba is a specialized chemical compound used primarily in biochemical research. This compound is known for its ability to form stable linkages with proteins and other biomolecules, making it a valuable tool in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Satmbba undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiol group, leading to the formation of disulfides.
Reduction: The compound can be reduced to break disulfide bonds, regenerating the thiol group.
Substitution: The succinimidyl ester group can react with amines to form stable amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like primary amines. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include disulfides, amides, and thiol-containing derivatives, which are useful in various biochemical applications.
Aplicaciones Científicas De Investigación
Satmbba is widely used in scientific research, including:
Chemistry: It is used as a cross-linking agent to study protein-protein interactions.
Biology: The compound is employed in labeling and modifying biomolecules for imaging and tracking studies.
Medicine: It has applications in drug delivery systems, where it helps in attaching therapeutic agents to targeting molecules.
Industry: The compound is used in the development of biosensors and diagnostic assays.
Mecanismo De Acción
The mechanism by which sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine exerts its effects involves the formation of covalent bonds with target molecules. The succinimidyl ester group reacts with primary amines, forming stable amide bonds, while the thiol group can form disulfide bonds with other thiol-containing molecules. These interactions enable the compound to modify and stabilize proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate: Another cross-linking agent with similar applications but different structural features.
Sulfosuccinimidyl-N-succinimidyl-4-(5-nitro-2-pyridyldithio)pentanoate: A thiol-sensitive linker used in antibody-drug conjugates.
Uniqueness
Satmbba is unique due to its specific functional groups that allow for versatile chemical modifications. Its ability to form both amide and disulfide bonds makes it particularly valuable in complex biochemical applications.
Propiedades
Número CAS |
131068-49-0 |
|---|---|
Fórmula molecular |
C14H20N2O9S2 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(3R)-3-[(3-acetylsulfanyl-3-methylbutanoyl)-(2,5-dioxopyrrolidin-1-yl)amino]-3-sulfopropanoic acid |
InChI |
InChI=1S/C14H20N2O9S2/c1-8(17)26-14(2,3)7-11(20)16(15-9(18)4-5-10(15)19)12(6-13(21)22)27(23,24)25/h12H,4-7H2,1-3H3,(H,21,22)(H,23,24,25)/t12-/m1/s1 |
Clave InChI |
SPIFUBACRDHOKS-GFCCVEGCSA-N |
SMILES |
CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
SMILES isomérico |
CC(=O)SC(C)(C)CC(=O)N([C@@H](CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
SMILES canónico |
CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
Key on ui other cas no. |
131068-49-0 |
Sinónimos |
SATMBBA sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















